molecular formula C13H10N2O3 B1329733 4'-Nitrobenzanilide CAS No. 3393-96-2

4'-Nitrobenzanilide

Cat. No. B1329733
Key on ui cas rn: 3393-96-2
M. Wt: 242.23 g/mol
InChI Key: GMGQGZYFQSCZCW-UHFFFAOYSA-N
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Patent
US05780480

Procedure details

A mixture of 4-nitroaniline (4-7) (10.0 g, 72 mmol) and anhydrous potassium carbonate (20 g, 1.44 mmol) in anhydrous THF (240 mL) and benzoyl chloride (9.1 mL, 78 mmol) was stirred at RT overnight. The resultant solution was poured into 10% aq. HCl (200 mL) and cooled to 0° C. The yellow solid precipitated was filtered, washed successively with water (200 mL) and hexane (200 mL). Further drying under vacuum overnight provided the required 4-nitro-N-benzoylaniline.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1)([O-:3])=[O:2].C(=O)([O-])[O-].[K+].[K+].[C:17](Cl)(=[O:24])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.Cl>C1COCC1>[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH:8][C:17](=[O:24])[C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(N)C=C1
Name
Quantity
20 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
9.1 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
240 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
200 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
CUSTOM
Type
CUSTOM
Details
The yellow solid precipitated
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed successively with water (200 mL) and hexane (200 mL)
CUSTOM
Type
CUSTOM
Details
Further drying under vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(NC(C2=CC=CC=C2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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